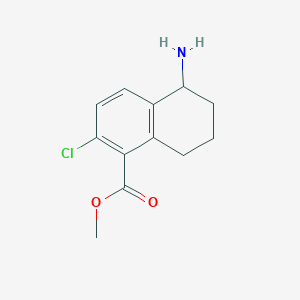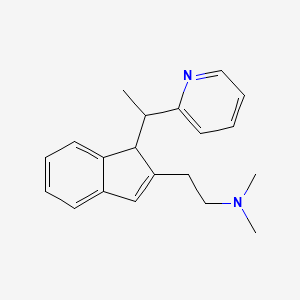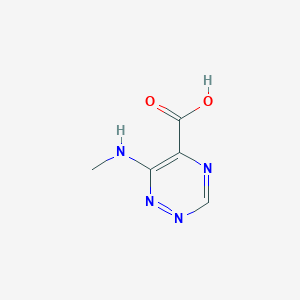![molecular formula C10H9NO2 B13113060 6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)
6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indolinone moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones. One efficient method is the metal-free diastereoselective cyclopropanation using tosylhydrazone salts as a safer alternative to diazo-compounds . This method provides high yields and avoids the use of hazardous reagents.
Industrial Production Methods
While specific industrial production methods for 6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the indolinone moiety can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the cyclopropane ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Applications De Recherche Scientifique
6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex spirocyclic compounds.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of anticancer drugs.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1’,3’,3’-Trimethyl-6-hydroxyspiro[2H-1-benzopyran-2,2’-indoline]: This compound shares a similar spirocyclic structure but with different substituents and a benzopyran moiety.
Spiropyrans: These compounds are known for their photochromic properties and have applications in smart materials and molecular electronics.
Uniqueness
6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific spirocyclic structure and the presence of both a cyclopropane ring and an indolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
6-hydroxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H9NO2/c12-6-1-2-7-8(5-6)11-9(13)10(7)3-4-10/h1-2,5,12H,3-4H2,(H,11,13) |
Clé InChI |
AGYVIVDZDRCLDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C3=C(C=C(C=C3)O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)










